1H-Pyrazol-5-ol, 4,4'-[(4-methylphenyl)methylene]bis[3-methyl-1-phenyl-
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Overview
Description
1H-Pyrazol-5-ol, 4,4’-[(4-methylphenyl)methylene]bis[3-methyl-1-phenyl-] is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound, in particular, has garnered attention due to its potential antioxidant and anticancer properties .
Preparation Methods
The synthesis of 1H-Pyrazol-5-ol, 4,4’-[(4-methylphenyl)methylene]bis[3-methyl-1-phenyl-] can be achieved through a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and sodium acetate as a catalyst at room temperature . Another method involves the use of 12-tungstophosphoric acid as a catalyst, which offers a rapid, efficient, and high-yielding synthesis . Industrial production methods often employ green chemistry principles, utilizing catalysts that can be recovered and reused efficiently .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include sodium acetate, 12-tungstophosphoric acid, and various benzaldehydes The major products formed from these reactions are often derivatives with enhanced biological activities.
Scientific Research Applications
1H-Pyrazol-5-ol, 4,4’-[(4-methylphenyl)methylene]bis[3-methyl-1-phenyl-] has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. In cancer cells, it induces apoptosis through the activation of autophagy proteins and the p53-mediated pathway .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-methyl-1-phenyl-5-pyrazolone and various arylmethylene bis-pyrazoles . What sets 1H-Pyrazol-5-ol, 4,4’-[(4-methylphenyl)methylene]bis[3-methyl-1-phenyl-] apart is its high yield synthesis and potent biological activities, particularly its antioxidant and anticancer properties .
Properties
CAS No. |
143699-05-2 |
---|---|
Molecular Formula |
C28H26N4O2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(4-methylphenyl)methyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H26N4O2/c1-18-14-16-21(17-15-18)26(24-19(2)29-31(27(24)33)22-10-6-4-7-11-22)25-20(3)30-32(28(25)34)23-12-8-5-9-13-23/h4-17,26,29-30H,1-3H3 |
InChI Key |
QQYUFOOSRZLVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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